Bis(4-bromophenyl) hexa-2,4-dienedioate
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Overview
Description
Bis(4-bromophenyl) hexa-2,4-dienedioate is a chemical compound with the molecular formula C18H12Br2O4. It is known for its unique structure, which includes two bromophenyl groups attached to a hexa-2,4-dienedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-bromophenyl) hexa-2,4-dienedioate typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl) hexa-2,4-dienedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis(4-bromophenyl) hexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in the study of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)ethane: Similar in structure but lacks the dienedioate backbone.
Bis(4-bromophenyl)methane: Contains a single methylene group instead of the dienedioate backbone.
Bis(4-bromophenyl)acetylene: Features a triple bond instead of the dienedioate backbone.
Uniqueness
Bis(4-bromophenyl) hexa-2,4-dienedioate is unique due to its hexa-2,4-dienedioate backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its structural features are advantageous .
Properties
CAS No. |
654058-19-2 |
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Molecular Formula |
C18H12Br2O4 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
bis(4-bromophenyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C18H12Br2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H |
InChI Key |
IYBIOGFHQVSZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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